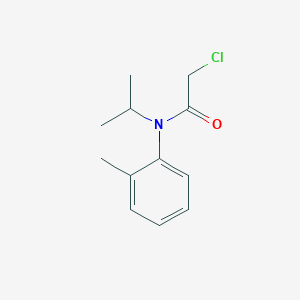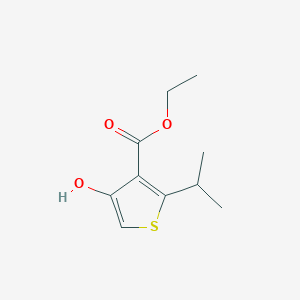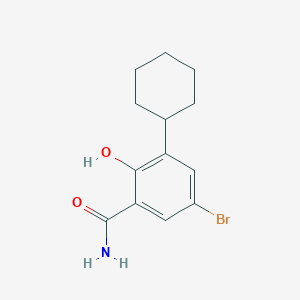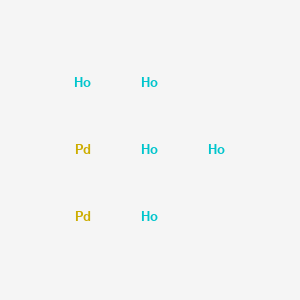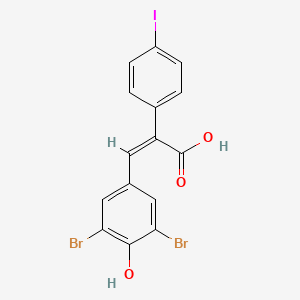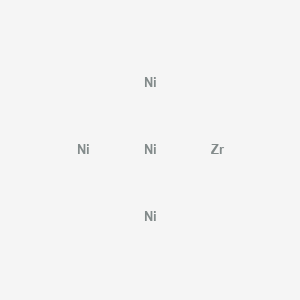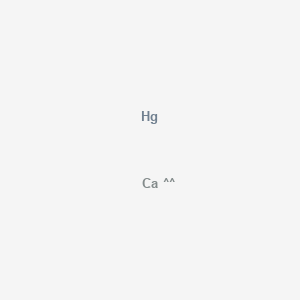
Calcium;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium;mercury, also known as calcium amalgam, is a compound formed by the combination of calcium and mercury. This compound is notable for its unique properties and applications in various fields, including chemistry and industry. Calcium is an alkaline earth metal, while mercury is a heavy, silvery d-block element that is liquid at standard temperature and pressure.
准备方法
Synthetic Routes and Reaction Conditions
Calcium amalgam can be prepared by mixing calcium and mercury in a specific ratio. One common method involves the electrolysis of a mixture of wet quicklime (calcium oxide) and mercury oxide. The electrolysis process results in the formation of calcium-mercury alloy, which can then be distilled to obtain pure calcium amalgam .
Industrial Production Methods
Industrial production of calcium amalgam typically involves the aluminothermic reduction method or the calcium chloride electrolytic method. In the aluminothermic reduction method, calcium oxide is mixed with aluminum powder and heated under vacuum conditions to produce calcium vapor, which is then condensed to form calcium amalgam . The calcium chloride electrolytic method involves the electrolysis of anhydrous calcium chloride using a copper-calcium alloy as the cathode and graphite as the anode .
化学反应分析
Types of Reactions
Calcium amalgam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Calcium in the amalgam can react with oxygen to form calcium oxide (CaO).
Reduction: Mercury in the amalgam can be reduced to its elemental form by reacting with reducing agents.
Substitution: Calcium amalgam can react with halogens to form calcium halides and mercury halides
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon.
Substitution: Halogens like chlorine, bromine, or iodine.
Major Products
Oxidation: Calcium oxide (CaO) and mercury oxide (HgO).
Reduction: Elemental mercury (Hg) and calcium metal (Ca).
Substitution: Calcium halides (e.g., CaCl2, CaBr2) and mercury halides (e.g., HgCl2, HgBr2)
科学研究应用
Calcium amalgam has several scientific research applications across various fields:
Chemistry: Used as a reducing agent in organic and inorganic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of metal toxicity and chelation therapy
Medicine: Investigated for its potential use in dental amalgams and other medical applications
Industry: Employed in the production of high-purity calcium and as a catalyst in certain industrial processes
作用机制
The mechanism of action of calcium amalgam involves the interaction of calcium and mercury with various molecular targets and pathways. Calcium plays a crucial role in signal transduction pathways, muscle contraction, and bone health . Mercury, on the other hand, can interfere with calcium homeostasis and induce oxidative stress, leading to potential toxic effects .
相似化合物的比较
Calcium amalgam can be compared with other metal amalgams, such as sodium amalgam and potassium amalgam. These compounds share similar properties but differ in their reactivity and applications:
Sodium Amalgam: More reactive than calcium amalgam and used primarily as a reducing agent in organic synthesis.
Potassium Amalgam: Highly reactive and used in specialized chemical reactions.
Calcium amalgam is unique due to its moderate reactivity and specific applications in both research and industry .
Conclusion
Calcium amalgam is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different fields.
属性
CAS 编号 |
12049-39-7 |
|---|---|
分子式 |
CaHg |
分子量 |
240.67 g/mol |
IUPAC 名称 |
calcium;mercury |
InChI |
InChI=1S/Ca.Hg |
InChI 键 |
QORCHJUNTSIPRC-UHFFFAOYSA-N |
规范 SMILES |
[Ca].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


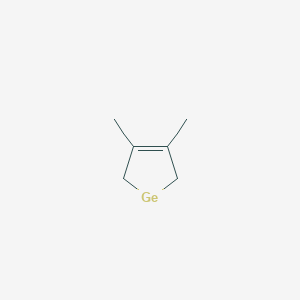

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

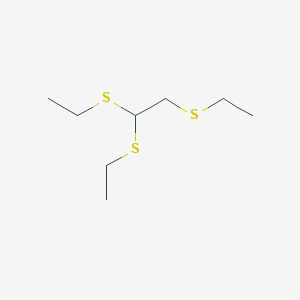
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
